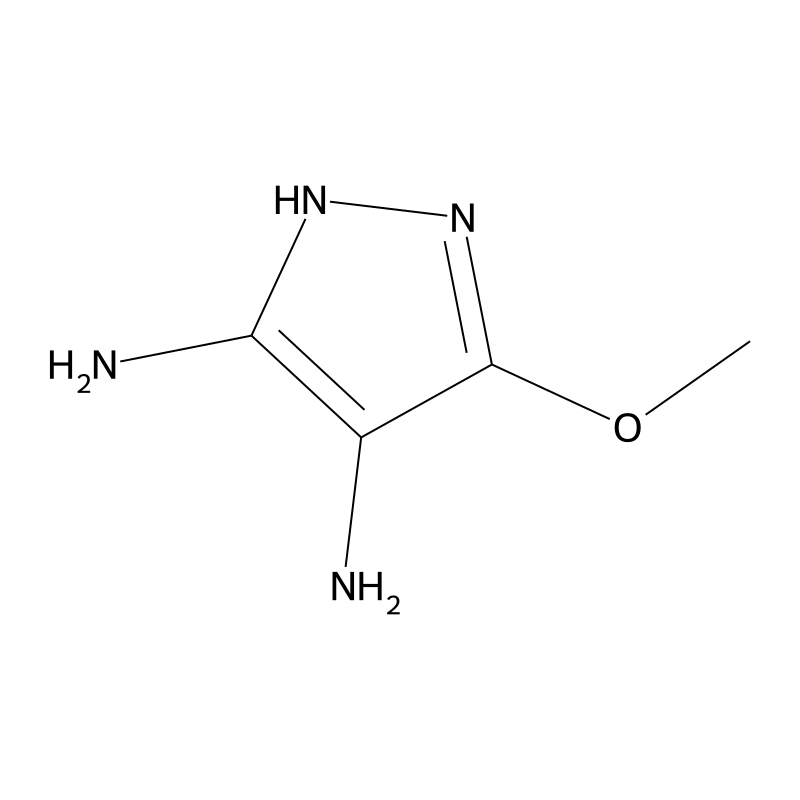

5-Methoxy-1H-pyrazole-3,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Methoxy-1H-pyrazole-3,4-diamine is a heterocyclic compound characterized by the presence of a pyrazole ring substituted at the 5-position with a methoxy group and at the 3 and 4 positions with amino groups. The molecular formula of this compound is , and it has a molecular weight of approximately 156.15 g/mol. The structure of 5-methoxy-1H-pyrazole-3,4-diamine features two nitrogen atoms in the pyrazole ring that contribute to its reactivity and potential biological activity.

The chemical reactivity of 5-methoxy-1H-pyrazole-3,4-diamine can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino groups can act as nucleophiles, participating in various substitution reactions with electrophiles.

- Acylation: The amino groups can be acylated to form amides, which may alter the compound's biological properties.

- Condensation Reactions: The compound can undergo condensation reactions to form more complex structures, particularly when reacting with aldehydes or ketones.

These reactions highlight the potential for synthesizing derivatives with varied biological activities.

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Compounds similar to 5-methoxy-1H-pyrazole-3,4-diamine have shown significant antibacterial properties against various pathogens .

- Anticancer Properties: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis induction .

- Enzyme Inhibition: Pyrazole compounds are known to act as inhibitors for enzymes such as monoamine oxidase, which is relevant in neuropharmacology .

The specific biological activity of 5-methoxy-1H-pyrazole-3,4-diamine requires further investigation but suggests potential therapeutic applications.

Several synthetic routes exist for producing 5-methoxy-1H-pyrazole-3,4-diamine. Common methods include:

- Hydrazine Derivatives: The synthesis often involves the reaction of hydrazines with appropriate carbonyl compounds under acidic or basic conditions to form pyrazoles.

- One-Pot Reactions: Recent advancements have introduced efficient one-pot methods that combine multiple steps into a single reaction vessel, enhancing yield and reducing time .

- Metal-Free Methods: Newer methodologies focus on metal-free approaches that utilize organic catalysts or solvent systems to facilitate the formation of pyrazoles without heavy metals .

These methods reflect ongoing developments in synthetic organic chemistry aimed at improving efficiency and sustainability.

5-Methoxy-1H-pyrazole-3,4-diamine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new antibiotics or anticancer agents.

- Agriculture: Compounds similar to this pyrazole have been explored for use as agrochemicals due to their effectiveness against plant pathogens.

- Material Science: Pyrazole derivatives can also be incorporated into polymeric materials or coatings due to their unique chemical properties.

Interaction studies involving 5-methoxy-1H-pyrazole-3,4-diamine would typically focus on:

- Receptor Binding Affinity: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).

- Metabolic Pathways: Understanding how the compound is metabolized in living organisms, which can influence its efficacy and safety profile.

- Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds, potentially enhancing therapeutic effects or reducing side effects.

Such studies are crucial for determining the viability of this compound in clinical applications.

Several compounds share structural similarities with 5-methoxy-1H-pyrazole-3,4-diamine. A comparison highlights its uniqueness:

| Compound Name | Structure | Key Activities | Unique Features |

|---|---|---|---|

| 3-Amino-1H-pyrazole | Contains amino group at position 3 | Antimicrobial | Lacks methoxy substitution |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Anticancer | Does not have methoxy group |

| 5-Methyl-1H-pyrazole | Methyl group at position 5 | Antioxidant | No amino groups present |

| 5-Ethyl-1H-pyrazole | Ethyl group at position 5 | Anti-inflammatory | Different alkyl substitution |

The presence of both methoxy and amino groups in 5-methoxy-1H-pyrazole-3,4-diamine may confer unique pharmacological properties not found in these other compounds.

The pyrazole scaffold was first synthesized by Ludwig Knorr in 1883 through the condensation of acetylacetone with phenylhydrazine. While 5-Methoxy-1H-pyrazole-3,4-diamine itself emerged later, its development is rooted in the broader exploration of pyrazole derivatives for medicinal and industrial applications. Early work on diaminopyrazoles focused on their role as intermediates in synthesizing fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, which exhibit anticancer and antimicrobial activities. The introduction of methoxy groups into pyrazole systems gained traction in the late 20th century, driven by the need to modulate electronic properties and bioavailability in drug design.

Significance in Heterocyclic Chemistry

Pyrazoles are quintessential five-membered heterocycles with two adjacent nitrogen atoms, enabling diverse reactivity patterns. The presence of amino and methoxy groups in 5-Methoxy-1H-pyrazole-3,4-diamine enhances its utility:

- Amino groups facilitate nucleophilic substitution and coordination with metal ions.

- Methoxy groups influence electron density, affecting aromatic electrophilic substitution and hydrogen-bonding interactions.

This compound serves as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its ability to undergo cyclocondensation with carbonyl compounds makes it valuable for constructing polycyclic frameworks.

Nomenclature and Classification

- IUPAC Name: 5-Methoxy-1H-pyrazole-3,4-diamine

- Synonyms: 5-Methoxy-1H-pyrazole-3,4-diamine; 1H-Pyrazole-3,4-diamine, 5-methoxy-

- Molecular Formula: $$ \text{C}4\text{H}8\text{N}_4\text{O} $$

- CAS Registry Number: 199341-02-1

Classification:

- Parent Ring: Pyrazole (1H-pyrazole)

- Substituents: Methoxy (-OCH$$3$$) at C5; Amino (-NH$$2$$) at C3 and C4

Position in Pyrazole Derivative Taxonomy

Pyrazole derivatives are classified based on substitution patterns and biological activities. 5-Methoxy-1H-pyrazole-3,4-diamine belongs to the diaminopyrazole subclass, distinguished by amino groups at adjacent positions. Comparative analysis with related compounds highlights its uniqueness: